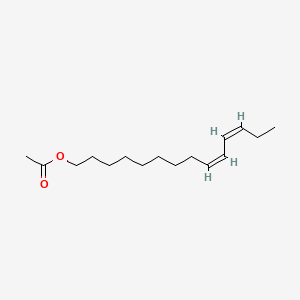
(Z,Z)-Tetradeca-9,11-dienyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z,Z)-Tetradeca-9,11-dienyl acetate is a chemical compound with the molecular formula C16H28O2. It is an acetate ester derived from tetradeca-9,11-dien-1-ol. This compound is known for its role as a pheromone in various insect species, particularly in moths, where it serves as a mating attractant.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-Tetradeca-9,11-dienyl acetate typically involves the use of a stereoselective Wittig reaction. The process begins with the preparation of the corresponding aldehyde, which is then reacted with an alkyl-phosphonium salt to form the desired diene. The final step involves acetylation to produce the acetate ester .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may also involve the use of protective groups to prevent unwanted side reactions .
化学反应分析
Types of Reactions
(Z,Z)-Tetradeca-9,11-dienyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diene to the corresponding epoxide or diol.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated acetates.
Substitution: Various substituted acetates depending on the nucleophile used.
科学研究应用
(Z,Z)-Tetradeca-9,11-dienyl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of stereoselective synthesis and reaction mechanisms.
Biology: Serves as a pheromone in behavioral studies of insects, particularly moths.
Medicine: Investigated for its potential use in pest control strategies to reduce the spread of insect-borne diseases.
Industry: Utilized in the development of pheromone-based pest management systems.
作用机制
The mechanism of action of (Z,Z)-Tetradeca-9,11-dienyl acetate involves its interaction with specific olfactory receptors in insects. These receptors are highly sensitive to the compound, triggering a series of neural responses that lead to mating behavior. The molecular targets include G-protein coupled receptors (GPCRs) that activate downstream signaling pathways, ultimately resulting in the attraction of male moths to females .
相似化合物的比较
Similar Compounds
- (Z,E)-3,5-Tetradecadienyl acetate
- (E,E)-3,5-Tetradecadienyl acetate
- (Z,E)-4,8-Tetradecadienyl acetate
- (Z,Z)-7,11-Tetradecadienyl acetate
- (Z,E)-9,11-Tetradecadienyl acetate
- (Z,Z)-9,12-Tetradecadienyl acetate
Uniqueness
(Z,Z)-Tetradeca-9,11-dienyl acetate is unique due to its specific double bond configuration, which imparts distinct olfactory properties. This configuration makes it highly effective as a pheromone, distinguishing it from other tetradecadienyl acetates that may have different double bond positions or configurations .
属性
CAS 编号 |
54664-97-0 |
|---|---|
分子式 |
C16H28O2 |
分子量 |
252.39 g/mol |
IUPAC 名称 |
[(9Z,11Z)-tetradeca-9,11-dienyl] acetate |
InChI |
InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-7H,3,8-15H2,1-2H3/b5-4-,7-6- |
InChI 键 |
RFEQLTBBKNKGGJ-RZSVFLSASA-N |
手性 SMILES |
CC/C=C\C=C/CCCCCCCCOC(=O)C |
规范 SMILES |
CCC=CC=CCCCCCCCCOC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


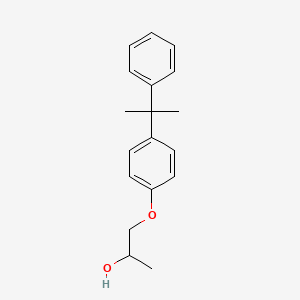
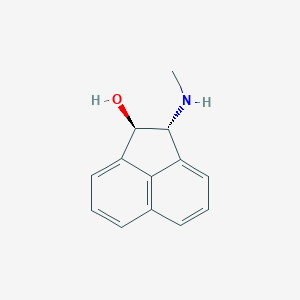
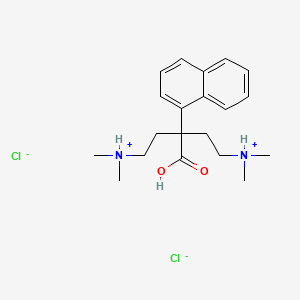
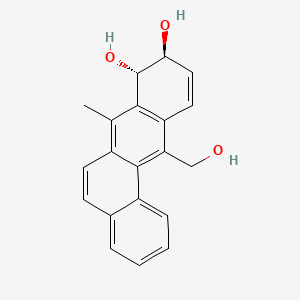
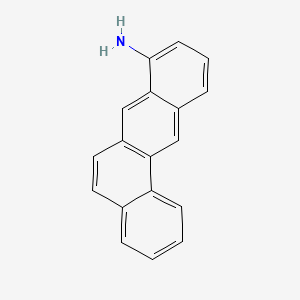
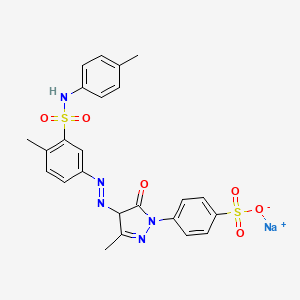
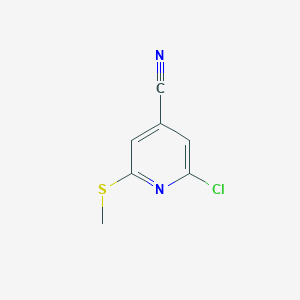
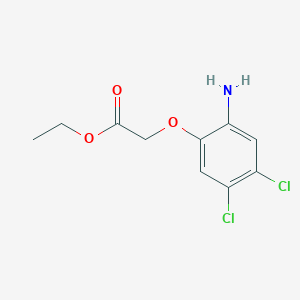
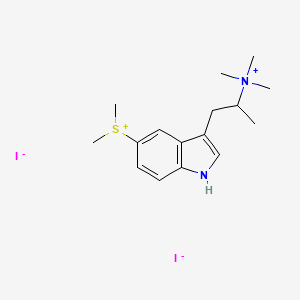
![5-chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-Pyridinecarboxamide](/img/structure/B13764009.png)
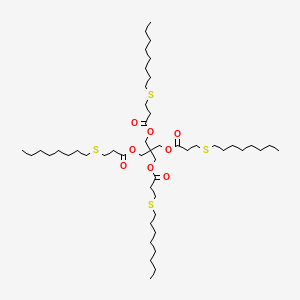
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride](/img/structure/B13764013.png)


